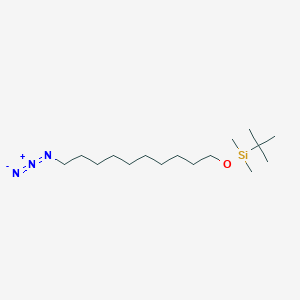

(10-Azidodecyloxy)-tert-butyldimethylsilane

Description

(10-Azidodecyloxy)-tert-butyldimethylsilane is a silane-based compound featuring a tert-butyldimethylsilyl (TBDMS) group linked to a 10-azidodecyloxy chain. The TBDMS group is widely employed as a protective moiety for hydroxyl groups in organic synthesis due to its stability under acidic and basic conditions . The azide (-N₃) functional group on the decyloxy chain enables participation in bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making this compound valuable in bioconjugation and materials science.

Properties

IUPAC Name |

10-azidodecoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N3OSi/c1-16(2,3)21(4,5)20-15-13-11-9-7-6-8-10-12-14-18-19-17/h6-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUBRCWTRXCAMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N3OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-Azidodecyloxy)-tert-butyldimethylsilane typically involves the reaction of 10-bromodecanol with sodium azide to form 10-azidodecanol. This intermediate is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .

Industrial Production Methods

While specific industrial production methods for (10-Azidodecyloxy)-tert-butyldimethylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(10-Azidodecyloxy)-tert-butyldimethylsilane can undergo various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction or the Curtius rearrangement.

Cycloaddition Reactions: The azide group can react with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition.

Common Reagents and Conditions

Staudinger Reduction: Typically involves the use of triphenylphosphine in an inert solvent like tetrahydrofuran (THF).

Curtius Rearrangement: Often carried out with heat or in the presence of a base.

Huisgen Cycloaddition: Requires a copper(I) catalyst and can be performed in solvents like dimethyl sulfoxide (DMSO) or water.

Major Products

Staudinger Reduction: Produces primary amines.

Curtius Rearrangement: Yields isocyanates, which can further react to form ureas or carbamates.

Huisgen Cycloaddition: Forms 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.

Scientific Research Applications

(10-Azidodecyloxy)-tert-butyldimethylsilane has several applications in scientific research:

Organic Synthesis: Used as a precursor for the synthesis of various functionalized molecules, including triazoles and amines.

Materials Science: Employed in the preparation of polymer networks and dendrimers, which have applications in drug delivery and smart materials.

Bioconjugation: Utilized in click chemistry for labeling and modifying biomolecules.

Mechanism of Action

The mechanism of action of (10-Azidodecyloxy)-tert-butyldimethylsilane primarily involves its azide group, which can participate in cycloaddition and substitution reactions. The azide group is highly reactive and can form stable triazole rings when reacted with alkynes, a process facilitated by copper(I) catalysts. This reactivity makes it a valuable tool in click chemistry for creating stable covalent bonds between molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (10-Azidodecyloxy)-tert-butyldimethylsilane with analogous silane derivatives, emphasizing structural, synthetic, and functional differences.

[3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane (Compound 3 in )

- Structural Differences :

- The cyclohexenyl ring and bromine substituent in Compound 3 introduce steric bulk and electrophilic reactivity, contrasting with the linear decyl chain and azide group in the target compound.

- The propynyloxy linker in Compound 3 enables alkyne-based click chemistry, whereas the azide in the target compound allows complementary azide-alkyne reactions.

- Synthetic Approach :

- Applications :

- Compound 3’s bromine and alkyne groups make it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) and click chemistry. The target compound’s azide group prioritizes bioconjugation or polymer functionalization.

tert-Butyldimethyl(((2S,4R,6R)-2-((E)-3-methyl-5-phenylpent-3-en-1-yl)-6-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-yl)oxy)silane (Compound 6 in )

- Structural Differences :

- The tetrahydro-2H-pyran core and phenylpentenyl substituent in Compound 6 confer significant stereochemical complexity, unlike the linear azidodecyl chain of the target compound.

- Both compounds share the TBDMS group but differ in hydrophobicity due to Compound 6’s aromatic and cyclic moieties.

- Functional Comparison :

- Compound 6’s alkyne group enables click chemistry, similar to the target compound’s azide. However, its rigid pyran ring may limit conformational flexibility in self-assembly applications.

tert-Butyldimethylsilane-Protected Hydroxybenzaldehydes ()

- Structural Differences :

- Synthetic Utility :

Research Findings and Challenges

- Reactivity : The azide group in (10-Azidodecyloxy)-tert-butyldimethylsilane offers orthogonal reactivity compared to bromine or alkyne groups in analogues, enabling modular functionalization in multi-step syntheses.

- Stability : TBDMS groups generally exhibit superior stability over trimethylsilyl (TMS) analogues, though the long decyloxy chain in the target compound may increase susceptibility to hydrolysis compared to shorter-chain derivatives .

- Gaps in Evidence : Direct data on the target compound’s solubility, thermal stability, or catalytic performance are absent in the provided sources. Further experimental studies are needed to quantify these properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.